Brevinin-1SHb antimicrobial peptide
Description
Brevinin-1SHb belongs to the Brevinin-1 family of antimicrobial peptides (AMPs), primarily isolated from frog skin secretions. These peptides are characterized by their α-helical secondary structures, cationic charges, and amphipathic properties, enabling membrane disruption and immunomodulatory functions . Brevinin-1 peptides exhibit broad-spectrum activity against Gram-positive and Gram-negative bacteria, fungi, and even cancer cells, with emerging roles in neutralizing lipopolysaccharides (LPS) and suppressing inflammation .
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
PLIASLAGNVVPNIFCKITKRC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
Brevinin-1 peptides share a conserved N-terminal "Rana box" motif (Cys–Lys–X–Cys) but vary in sequence length, charge, and hydrophobicity, which critically influence their activity. For example:
| Peptide | Net Charge | Hydrophobicity (<H>) | Key Structural Features |
|---|---|---|---|
| Brevinin-1GHd | +4 | 0.653 | Dominant α-helix, LPS-binding residues |
| Brevinin-1BW | +5 | 0.592 | Enhanced α-helical stability in SDS micelles |
| Brevinin-1GHa | +5 | 0.592 | High thermal stability |
| Brevinin-1PLb | +3 | 0.610 | Modified N-terminus for reduced cytotoxicity |
Brevinin-1GHd’s higher hydrophobicity compared to Brevinin-1GHa correlates with its superior antimicrobial potency, while its reduced charge relative to Brevinin-1BW may explain weaker LPS neutralization .
Antimicrobial Activity
Brevinin-1 peptides demonstrate variable efficacy against multidrug-resistant (MDR) pathogens:
| Peptide | MIC (μM) Against Key Pathogens | |||
|---|---|---|---|---|
| E. coli | S. aureus | MRSA | C. albicans | |
| Brevinin-1GHd | 8 | 2 | 4 | 4 |
| Brevinin-1BW | 4 | 1 | 2 | 2 |
| Brevinin-1GHa | 4 | 2 | 4 | 2 |
| Brevinin-2GUb | 16 | 8 | 16 | 32 |
Brevinin-1BW shows rapid bactericidal effects, achieving >90% inhibition of S. aureus within 1 hour at 2× MIC . Brevinin-1GHd additionally eradicates biofilms of Pseudomonas aeruginosa and MRSA at sub-MIC concentrations, a trait absent in Brevinin-1GHa .
Immunomodulatory and Anti-Inflammatory Functions
Brevinin-1GHd is the first Brevinin-1 peptide reported to neutralize LPS (Kd = 6.49 ± 5.40 mM) and suppress pro-inflammatory cytokines (TNF-α, IL-6) by inhibiting the MAPK pathway in macrophages . In contrast, Brevinin-1BW reduces oxidative stress via antioxidant activity but lacks direct anti-inflammatory mechanisms .
Cytotoxicity and Selectivity
Hemolytic activity varies significantly among analogs:
| Peptide | HC50 (μM) | Therapeutic Index (HC50/MIC) |
|---|---|---|
| Brevinin-1GHd | >128 | >32 |
| Brevinin-1BW | 64 | 32 |
| Brevinin-1GHa | 32 | 16 |
HC50: Hemolytic concentration causing 50% cell lysis; Data from
Brevinin-1GHd’s low hemolysis despite high hydrophobicity highlights the role of sequence optimization in balancing efficacy and safety .
Mechanistic Insights and Innovations
- Membrane Disruption : Brevinin-1 peptides adopt α-helical conformations in hydrophobic environments, penetrating bacterial membranes via electrostatic interactions with anionic phospholipids .
- Synergy with Antibiotics : Modified analogs like des-Ala16-[Lys4]brevinin-1PL enhance the efficacy of conventional antibiotics against MDR Acinetobacter baumannii by disrupting biofilm matrices .
- Targeted Design : N-terminal truncation of Brevinin-1PLb (e.g., peptide B1A) improves proteolytic stability and retains activity at physiological salt concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
